Methyl 4-(chloromethyl)thiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-(chloromethyl)thiophene-2-carboxylate” is represented by the SMILES stringO=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1
. The InChI key is PHCVKNYIUNVNBH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 252.72 .Scientific Research Applications
Genotoxic and Carcinogenic Potential
- Thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, have been assessed for genotoxic, mutagenic, and carcinogenic potentials. Studies using assays like the Ames test and Comet assay revealed no positive response in the Ames tests, and DNA damage was observed only at high concentrations (Lepailleur et al., 2014).
Chemical Synthesis and Reactions
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, have been studied for their reactions with alcohols, leading to the formation of thiophene-2,4-diols and other derivatives (Corral & Lissavetzky, 1984).
- Methyl 4-aryl-thiophene-2-carboxylate derivatives have been synthesized, with some new compounds being identified. This involves the use of 2-Aryl-Vinamidinium salts and methylthioglycolate (Xue, 2006).
Photophysical Properties and Applications
- Photochemical synthesis of 4H-Thieno[3,2-c]chromene and its optical properties have been explored. These compounds have potential applications as covert marking pigments (Ulyankin et al., 2021).
Environmental and Industrial Applications
- The recovery and reuse of acetic acid in the production process of methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate in pharmaceuticals and herbicides, have been investigated. This involves techniques like azeotropic distillation and extraction (Wang Tian-gui, 2006).
Antimicrobial and Antitumor Potential
- Synthesis and evaluation of tetra-substituted thiophene derivatives, prepared using a one-pot three-component method, have demonstrated antimicrobial activity. These derivatives include ethyl 2-oxoacetate and ethyl 3-oxopropanoate derivatives (Sable et al., 2014).
Luminescent Sensory Materials
- Thiophene-based metal-organic frameworks (MOFs) have been used as luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). They also show promise in trapping pesticides from waste solutions (Zhao et al., 2017).
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 4-(chloromethyl)thiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical properties .
Properties
IUPAC Name |
methyl 4-(chloromethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKOZMCIPWLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428318 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34767-85-6 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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